molecular formula C12H18O2 B7862525 2-(2-Methoxyphenyl)-3-methylbutan-2-ol CAS No. 53847-38-4

2-(2-Methoxyphenyl)-3-methylbutan-2-ol

Cat. No.: B7862525
CAS No.: 53847-38-4
M. Wt: 194.27 g/mol
InChI Key: WLVAVAISFUQPHD-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3-methylbutan-2-ol is an organic compound belonging to the class of phenylalkanols. It features a methoxy group (-OCH₃) attached to the benzene ring and a tertiary butanol structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting 2-methoxybenzene (anisole) with methylmagnesium chloride followed by hydrolysis.

  • Friedel-Crafts Alkylation: Another method involves the alkylation of 2-methoxybenzene with isobutylene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods: In industrial settings, the compound is typically produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Typical reagents include bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed:

  • Oxidation: 2-(2-Methoxyphenyl)-3-methylbutanone, 2-(2-Methoxyphenyl)-3-methylbutanoic acid.

  • Reduction: 2-(2-Methoxyphenyl)-3-methylbutylamine.

  • Substitution: 2-Bromo-2-(2-methoxyphenyl)-3-methylbutane.

Scientific Research Applications

2-(2-Methoxyphenyl)-3-methylbutan-2-ol finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)-3-methylbutan-2-ol exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 2-(3-Methoxyphenyl)-3-methylbutan-2-ol: Similar structure but with the methoxy group at a different position on the benzene ring.

  • 2-(2-Methoxyphenyl)-2-methylpropanol: Similar but with a different alkyl group attached to the hydroxyl group.

Uniqueness: 2-(2-Methoxyphenyl)-3-methylbutan-2-ol is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The presence of the methoxy group at the ortho position relative to the hydroxyl group enhances its stability and reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-(2-methoxyphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)12(3,13)10-7-5-6-8-11(10)14-4/h5-9,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVAVAISFUQPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224329
Record name 2-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53847-38-4
Record name 2-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53847-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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